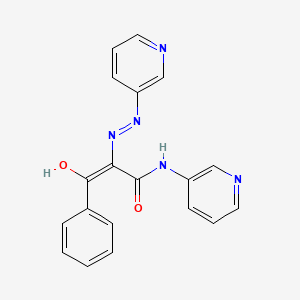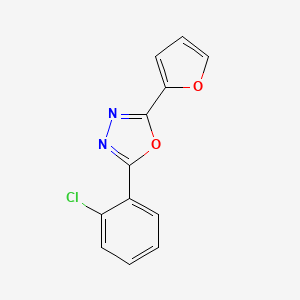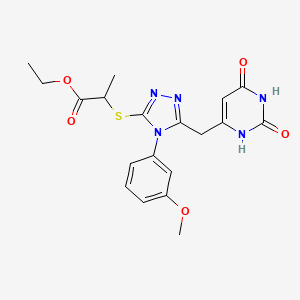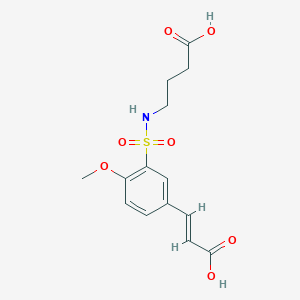
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. HPPD inhibitors are known to have a wide range of applications, including herbicides, fungicides, and insecticides.
科学的研究の応用
Anti-Tubercular Activity
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. In a study, this compound was synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and demonstrated their non-toxicity to human cells .
Dengue Virus NS1 Protein Interaction
Interestingly, EN300-181966 may have implications beyond TB. The compound’s structure suggests potential interactions with biological macromolecules. For instance, it could be explored for its binding affinity to viral proteins. Specifically, its interaction with the non-structural protein 1 (NS1) of Dengue virus warrants investigation. NS1 plays a crucial role in viral replication and immune evasion. By studying the binding affinity of EN300-181966 to NS1, researchers could uncover novel therapeutic strategies against Dengue virus infection .
Chemical Biology and Drug Design
The unique diazenyl and pyridinyl moieties in EN300-181966 make it an interesting candidate for chemical biology studies. Researchers can explore its interactions with various cellular targets, including enzymes, receptors, and transporters. Computational docking studies can predict binding modes and guide further modifications to enhance its activity. Additionally, structure-activity relationship (SAR) studies can identify key functional groups for optimization .
Crystallography and Solid-State Properties
The development of single crystals for specific derivatives of EN300-181966 (e.g., 6d, 6f, and 6n) provides an opportunity for X-ray crystallography. Determining the crystal structures can reveal precise molecular arrangements, aiding in understanding the compound’s properties and interactions. Researchers can explore its packing motifs, hydrogen bonding patterns, and crystal symmetry. Such insights contribute to rational drug design and formulation .
Computational Toxicology and Safety Assessment
Assessing the cytotoxicity of EN300-181966 on human cells (e.g., HEK-293) is crucial. Computational tools can predict potential toxicophores, metabolism pathways, and off-target effects. By integrating in silico toxicity predictions with experimental data, researchers can ensure safety during drug development. Additionally, pharmacokinetic modeling can guide dosing regimens and predict potential adverse effects .
Chemical Synthesis and Derivatization
EN300-181966: serves as a starting point for chemical synthesis. Researchers can explore diverse synthetic routes to modify its core structure. Introducing substituents, altering functional groups, or creating analogs can lead to improved properties. Structure-based derivatization allows fine-tuning of biological activity, solubility, and pharmacokinetics. Collaborations with synthetic chemists are essential for efficient compound production .
特性
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17-,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYRVYWBLPDKL-QMJKMAGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=NC3=CN=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2660034.png)
![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)
![N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2660036.png)


![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)
![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)
![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)
![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)

![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide](/img/structure/B2660048.png)
